6-chloro-N-propylpyridazin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-N-propylpyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3/c1-2-5-9-7-4-3-6(8)10-11-7/h3-4H,2,5H2,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXJWIXPQOHPVFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50561217 | |

| Record name | 6-Chloro-N-propylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951885-19-1 | |

| Record name | 6-Chloro-N-propyl-3-pyridazinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-N-propylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 6-Chloro-N-propylpyridazin-3-amine: Properties, Synthesis, and Analytical Methodologies

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 6-chloro-N-propylpyridazin-3-amine, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As a substituted pyridazine, this molecule serves as a versatile building block for the development of novel chemical entities with potential therapeutic applications. This document delineates its core physicochemical properties, provides an in-depth analysis of its spectroscopic signature, outlines its chemical reactivity and a general synthetic pathway, and presents detailed, field-proven protocols for its analytical characterization. The guide is structured to deliver not only technical data but also the scientific rationale behind the methodologies, ensuring a robust and reproducible understanding for researchers in drug discovery and development.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This compound belongs to the pyridazine class of heterocycles, which are known pharmacophores in a range of biologically active molecules.[1] The structure is defined by a pyridazine ring substituted with a chlorine atom and an N-propylamine group. Note that the common literature and commercial sources often refer to the isomeric N-isopropyl derivative. This guide will focus on the N-propyl (straight-chain) isomer but will reference the more commonly cited CAS number for the N-isopropyl isomer for database continuity.

-

IUPAC Name: this compound

-

Synonyms: (6-Chloropyridazin-3-yl)-propyl-amine, 6-Chloro-N-propyl-3-pyridazinamine

-

CAS Number: 1007-55-2 (for the related isomer 6-chloro-N-isopropylpyridazin-3-amine)[2][3]

-

Molecular Formula: C₇H₁₀ClN₃[2]

-

Canonical SMILES: CCCN C1=CC(=NN=C1)Cl

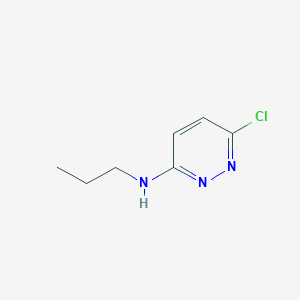

Below is a visualization of the molecule's two-dimensional structure.

Caption: 2D Structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in both biological and chemical systems, influencing everything from solubility and stability to its suitability for specific reaction conditions. The data presented below for the related isomer, 6-chloro-N-isopropylpyridazin-3-amine, is largely derived from computational models and provides a strong baseline for experimental validation.[3]

| Property | Value | Source |

| Molecular Weight | 171.63 g/mol | PubChem[3] |

| Monoisotopic Mass | 171.0563250 Da | PubChem[3] |

| Appearance | Off-white solid (observed) | Vendor Data[2] |

| XLogP3 (Predicted) | 1.9 | PubChem[3] |

| Hydrogen Bond Donors | 1 | PubChem[3] |

| Hydrogen Bond Acceptors | 3 | PubChem[3] |

| Rotatable Bond Count | 2 | PubChem[3] |

| Polar Surface Area | 37.8 Ų | PubChem[3] |

| pKa (Predicted) | ~2.3 (for the pyridazine ring nitrogens) | Inferred[1] |

Spectroscopic and Analytical Profile

A robust analytical profile is essential for structure confirmation and purity assessment. The following sections detail the expected spectroscopic characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is the primary tool for structural elucidation. We anticipate the following signals:

-

Pyridazine Ring Protons (2H): Two signals, appearing as doublets in the aromatic region (approx. δ 6.8-7.5 ppm). Their specific shifts are influenced by the electron-withdrawing chlorine and electron-donating amine group.

-

N-H Proton (1H): A broad singlet whose chemical shift is dependent on concentration and solvent. It will likely couple to the adjacent CH₂ group.

-

Propyl Group Protons (7H):

-

α-CH₂: A triplet (or quartet if coupled to the N-H) deshielded by the adjacent nitrogen (approx. δ 3.2-3.5 ppm).

-

β-CH₂: A sextet, shielded relative to the α-protons (approx. δ 1.6-1.8 ppm).

-

γ-CH₃: A triplet, the most upfield signal (approx. δ 0.9-1.0 ppm).

-

-

-

¹³C NMR: The carbon spectrum should display 7 distinct signals, corresponding to each unique carbon atom in the molecule. The carbons of the pyridazine ring will appear in the downfield region (δ 110-160 ppm), while the aliphatic carbons of the propyl group will be upfield (δ 10-50 ppm).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

-

Molecular Ion Peak (M⁺): The spectrum will show a molecular ion peak corresponding to the mass of the molecule.

-

Isotopic Pattern: A critical diagnostic feature will be the presence of a characteristic isotopic cluster for a molecule containing one chlorine atom. This manifests as two peaks: one for the isotope ³⁵Cl (M⁺) and another for ³⁷Cl (M+2), with a relative intensity ratio of approximately 3:1.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present.

-

N-H Stretch: A moderate to sharp band around 3300-3400 cm⁻¹.

-

C-H Stretch (Aliphatic): Multiple bands just below 3000 cm⁻¹ (2850-2960 cm⁻¹).

-

C=C and C=N Stretch: Aromatic ring stretching vibrations in the 1500-1600 cm⁻¹ region.

-

C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.

Chemical Reactivity and Synthesis

Core Reactivity

The chemical behavior of this compound is dominated by two key features:

-

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the 6-position is activated towards displacement by nucleophiles.[4] This lability is due to the electron-deficient nature of the π-deficient pyridazine ring.[1] This reaction is the most valuable transformation for this class of compounds, allowing for the introduction of diverse functionalities (e.g., O-, N-, S-, and C-based nucleophiles) to build molecular complexity.

-

Basicity: The molecule possesses several basic nitrogen atoms. The N-propylamino group is a typical alkylamine base, while the pyridazine ring nitrogens are weakly basic (pKa ≈ 2.3).[1] These sites can be protonated or act as ligands for metal catalysts.

General Synthetic Pathway

This class of compounds is commonly synthesized via the nucleophilic substitution of a dichloropyridazine precursor with the desired amine.

A general, reliable protocol involves reacting 3,6-dichloropyridazine with propyl-amine in a suitable solvent, often in the presence of a non-nucleophilic base like triethylamine (TEA) or potassium carbonate to scavenge the HCl byproduct.[5][6] The reaction typically proceeds with good selectivity for mono-substitution at moderate temperatures.

Experimental Protocols

The following protocols are designed as self-validating systems for the routine analysis of this compound.

Protocol: Purity Assessment by Reverse-Phase HPLC

This method is designed to separate the target compound from potential impurities, such as the starting material (3,6-dichloropyridazine) or over-reacted (bis-substituted) products.

Methodology:

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Dilute further as needed.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV at 254 nm.

-

-

Data Analysis: Integrate the peak area of the main component and any impurities. Calculate purity as the percentage of the main peak area relative to the total peak area.

Caption: Workflow for HPLC purity determination.

Protocol: Structure Confirmation by NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time.

-

Data Processing: Process the spectra using appropriate software. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).

-

Interpretation: Correlate the observed chemical shifts, integrations, and coupling patterns to the expected structure as outlined in Section 3.1.

Applications in Medicinal Chemistry

The pyridazine scaffold is a well-established "privileged structure" in drug discovery, appearing in numerous compounds with diverse biological activities.[1] this compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate. Its value lies in the reactive chlorine handle, which allows for the facile construction of molecular libraries via SₙAr chemistry.[4] By varying the nucleophile that displaces the chlorine, researchers can rapidly synthesize a wide array of analogues to probe structure-activity relationships (SAR) for targets such as kinases, GPCRs, and other enzymes.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount. Based on data for structurally similar compounds like 6-amino-3-chloropyridazine, the following GHS hazard statements may apply:

-

Harmful if swallowed.[7]

-

Causes skin irritation.[7]

-

Causes serious eye irritation.[7]

-

May cause respiratory irritation.[7]

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile chemical building block for drug discovery and development. Its well-defined structure, predictable spectroscopic signature, and, most importantly, the reactive chlorine atom at the 6-position make it an ideal substrate for generating novel molecular entities. The analytical protocols provided herein offer a robust framework for ensuring the quality and identity of this compound, empowering researchers to confidently employ it in their synthetic campaigns.

References

-

Autech Industry Co.,Limited. 6-Chloro-N-(Propan-2-Yl)Pyridazin-3-Amine. Available from: [Link]

-

PubChem. 6-chloro-N-isopropylpyridazin-3-amine. National Center for Biotechnology Information. Available from: [Link]

-

El-Sayed, N. A. et al. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Advances. Available from: [Link]

-

PubChem. 2-Chloropyridazine. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 6-Amino-3-chloropyridazine. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 6-Chloro-4-methylpyridazin-3-amine. National Center for Biotechnology Information. Available from: [Link]

-

PubChemLite. 6-chloro-n-ethylpyridazin-3-amine (C6H8ClN3). Available from: [Link]

Sources

- 1. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Chloro-N-(Propan-2-Yl)Pyridazin-3-Amine|CAS 1007-55-2 [rlavie.com]

- 3. 6-chloro-N-isopropylpyridazin-3-amine | C7H10ClN3 | CID 12237615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 3-Pyridazinamine, 6-chloro-N,N-di-2-propen-1-yl- synthesis - chemicalbook [chemicalbook.com]

- 6. 6-Chloro-N-methylpyridazin-3-amine synthesis - chemicalbook [chemicalbook.com]

- 7. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 6-chloro-N-propylpyridazin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The unequivocal determination of a molecule's chemical structure is a cornerstone of modern drug discovery and development. This guide provides a comprehensive, in-depth exploration of the analytical methodologies required for the structural elucidation of 6-chloro-N-propylpyridazin-3-amine, a substituted pyridazine of interest in medicinal chemistry. By integrating foundational synthetic principles with advanced spectroscopic techniques, this document serves as a practical manual for researchers. We will delve into the causality behind experimental choices, presenting a self-validating system of protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. All key claims and protocols are substantiated with citations to authoritative sources, ensuring scientific integrity and reproducibility.

Introduction: The Pyridazine Scaffold in Drug Discovery

Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] The nitrogen-rich pyridazine ring can engage in various biological interactions, making it a privileged scaffold in the design of novel therapeutic agents. The subject of this guide, this compound (Figure 1), is a representative example whose precise structural characterization is paramount for understanding its structure-activity relationships (SAR) and ensuring its suitability for further development.

Figure 1. Chemical Structure of this compound.

This guide will present a logical workflow for the synthesis and complete structural verification of this molecule, providing both theoretical predictions and practical, step-by-step experimental protocols.

Part 1: Synthesis and Purification

A common and effective method for the synthesis of N-alkylated aminopyridazines involves the nucleophilic substitution of a dihalopyridazine with the desired amine.[3] For this compound, a plausible synthetic route starts from the commercially available 3,6-dichloropyridazine.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,6-dichloropyridazine (1 equivalent) in a suitable solvent such as absolute ethanol.

-

Addition of Amine: To this solution, add n-propylamine (1.1 equivalents) and a non-nucleophilic base like triethylamine (1.2 equivalents) to scavenge the HCl byproduct.

-

Reaction Conditions: The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield the pure this compound.

Part 2: Spectroscopic Structure Elucidation

The following sections detail the application of key spectroscopic techniques for the unambiguous structural confirmation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[4] For this compound, a combination of 1D (¹H and ¹³C) and 2D NMR experiments will provide definitive structural information.

The proton NMR spectrum is expected to show distinct signals for the propyl group and the pyridazine ring protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.15 | d, J ≈ 9.0 Hz | 1H | H-4 | The proton on the carbon adjacent to the chlorine atom will be downfield due to the inductive effect of the halogen. It will be split into a doublet by the adjacent H-5 proton. |

| ~6.70 | d, J ≈ 9.0 Hz | 1H | H-5 | This proton is coupled to H-4, resulting in a doublet. It is upfield relative to H-4 due to its position further from the electron-withdrawing chlorine. |

| ~4.5-5.0 | br s | 1H | NH | The amine proton will appear as a broad singlet and its chemical shift can be concentration-dependent. |

| ~3.35 | t, J ≈ 7.2 Hz | 2H | -CH₂- (alpha) | The methylene group attached to the nitrogen will be deshielded and appear as a triplet due to coupling with the adjacent methylene protons. |

| ~1.65 | sextet, J ≈ 7.2 Hz | 2H | -CH₂- (beta) | The central methylene group will be split into a sextet by the adjacent CH₂ and CH₃ groups. |

| ~0.95 | t, J ≈ 7.2 Hz | 3H | -CH₃ | The terminal methyl group will appear as a triplet due to coupling with the adjacent methylene protons. |

The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~158.0 | C-3 | The carbon atom attached to the amino group will be significantly downfield. |

| ~148.5 | C-6 | The carbon atom bonded to the chlorine atom will also be downfield. |

| ~129.0 | C-5 | Aromatic carbon signal. |

| ~117.5 | C-4 | Aromatic carbon signal. |

| ~45.0 | -CH₂- (alpha) | The carbon atom directly attached to the nitrogen atom. |

| ~22.5 | -CH₂- (beta) | The central carbon of the propyl group. |

| ~11.5 | -CH₃ | The terminal methyl carbon. |

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence on a 400 MHz or higher field NMR spectrometer.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to determine direct carbon-proton correlations for unambiguous assignment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern, which can be used to deduce its structure.

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 171. The presence of a chlorine atom will result in an isotopic peak at M+2 with an intensity of approximately one-third of the M⁺ peak, which is a characteristic signature for a monochlorinated compound.

-

Key Fragmentation Patterns: The fragmentation of N-alkyl aminopyridazines is often characterized by alpha-cleavage, where the bond beta to the nitrogen atom is broken.[5]

-

Loss of an ethyl radical (•C₂H₅): A significant fragment at m/z 142 would correspond to the loss of an ethyl group from the propyl chain.

-

Loss of a propyl radical (•C₃H₇): A fragment at m/z 128 would result from the cleavage of the N-propyl bond.

-

Further fragmentations of the pyridazine ring may also be observed.

-

| m/z | Predicted Fragment |

| 171/173 | [M]⁺ (Molecular ion) |

| 142/144 | [M - C₂H₅]⁺ |

| 128/130 | [M - C₃H₇]⁺ |

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.

-

High-Resolution Mass Spectrometry (HRMS): For an exact mass measurement to confirm the elemental composition (C₇H₁₀ClN₃), use a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap analyzer.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3350 | N-H stretch | Secondary amine |

| 2960-2850 | C-H stretch | Alkyl (propyl) group |

| ~1620 | N-H bend | Secondary amine |

| ~1580 | C=N and C=C stretch | Pyridazine ring |

| ~1100-1000 | C-N stretch | Amine |

| ~800-700 | C-Cl stretch | Chloroalkane |

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.

-

Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of synthesis, purification, and various spectroscopic techniques. This in-depth guide has provided a comprehensive framework, from a plausible synthetic route to the detailed interpretation of NMR, MS, and FTIR data. The predicted spectral data, based on established principles and data from analogous compounds, offer a reliable benchmark for researchers. By following the detailed experimental protocols and understanding the underlying rationale, scientists and drug development professionals can confidently and accurately characterize this and other novel chemical entities, a critical step in the journey of drug discovery.

References

-

MDPI. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Retrieved from [Link]

-

Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Retrieved from [Link]

-

International Journal of ChemTech Research. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Retrieved from [Link]

-

PMC. (2022). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. Retrieved from [Link]

-

MDPI. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Retrieved from [Link]

-

PubChem. (n.d.). 6-chloro-N-isopropylpyridazin-3-amine. Retrieved from [Link]

-

PMC. (2012). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Retrieved from [Link]

-

ResearchGate. (2015). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. Retrieved from [Link]

-

PubMed. (1987). Synthesis and nuclear magnetic resonance spectroscopic, mass spectroscopic, and plasma amine oxidase inhibitory properties of analogues of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Retrieved from [Link]

-

Organic Chemistry Portal. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Retrieved from [Link]

-

ResearchGate. (2016). Gas chromatography/mass spectroscopy identification of M2 as 4-aminopyridine. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Aminopyridine. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Amino-6-chloro-pyridazine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Zenodo. (2015). Mass Spectrometry Analysis of Isotopic Abundance of 13C, 2H, or 15N in Biofield Energy Treated Aminopyridine Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 6-Amino-3-chloropyridazine. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloro-N-m-tolylpyridazin-3-amine. Retrieved from [Link]

-

MDPI. (2017). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

PubMed. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Amino-6-chloro-pyridazine - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

ResearchGate. (2011). (PDF) 6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 6-chloro-N-propylpyridazin-3-amine: Synthesis, Characterization, and Therapeutic Potential

Abstract

The pyridazine scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities.[1] This technical guide provides an in-depth analysis of 6-chloro-N-propylpyridazin-3-amine, a specific derivative with significant potential in drug discovery. While direct research on this exact molecule is limited, this document synthesizes information from closely related analogues and foundational chemical principles to offer a comprehensive resource for researchers. We will explore its chemical identity, plausible synthetic routes with mechanistic insights, potential applications grounded in the known bioactivity of the pyridazine core, and robust protocols for its analytical characterization and safe handling. This guide is intended to serve as a foundational document to catalyze further investigation into this promising compound.

Chemical Identity and Physicochemical Properties

IUPAC Nomenclature and Structure

The unambiguous identification of a molecule is paramount for scientific discourse. The compound of interest is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines.

-

IUPAC Name: this compound

-

Core Scaffold: The molecule is built on a pyridazine ring, which is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms.

-

Substituents:

-

A chlorine atom (-Cl) is located at the 6-position of the pyridazine ring.

-

An amine group (-NH2) is at the 3-position.

-

A propyl group (-CH2CH2CH3) is attached to the nitrogen of the amine, making it a secondary amine.

-

The 2D chemical structure is as follows:

Physicochemical Data

Quantitative data provides a fundamental characterization of the compound. The following table summarizes the key computed properties for this compound. It is crucial to note that these are in silico predictions, as extensive experimental data for this specific molecule is not publicly available. For comparison, data for the closely related N-isopropyl analogue is included.[2]

| Property | Value (this compound) | Value (6-chloro-N-isopropylpyridazin-3-amine)[2] | Data Source |

| Molecular Formula | C₇H₁₀ClN₃ | C₇H₁₀ClN₃ | Calculated |

| Molecular Weight | 171.63 g/mol | 171.63 g/mol | Calculated / PubChem[2] |

| CAS Number | Not Assigned | 1007-55-2[2] | N/A |

| Appearance | Off-white solid (Predicted) | Off-white solid[3] | Predicted / Vendor Data[3] |

| SMILES | CCCNc1ccc(Cl)nn1 | CC(C)Nc1ccc(Cl)nn1 | Calculated |

| InChIKey | (Predicted) | KFBDHWVJYXLFKF-UHFFFAOYSA-N[2] | Calculated / PubChem[2] |

| XLogP3 (Predicted) | ~2.2 | 1.9 | Calculated / PubChem[2] |

| Hydrogen Bond Donors | 1 | 1 | Calculated / PubChem[2] |

| Hydrogen Bond Acceptors | 3 | 3 | Calculated / PubChem[2] |

Synthesis and Mechanistic Rationale

The synthesis of this compound can be logically approached via a two-step process starting from the commercially available 3,6-dichloropyridazine. This strategy leverages the differential reactivity of the two chlorine atoms on the pyridazine ring.

Synthetic Workflow

The proposed synthetic pathway involves a regioselective nucleophilic aromatic substitution (SNAr) followed by a second SNAr reaction.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Step 1 - Synthesis of 6-Chloropyridazin-3-amine

This initial step selectively replaces one chlorine atom with an amino group.

Causality: The reaction of 3,6-dichloropyridazine with ammonia proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the ring nitrogens activates the chlorine atoms towards nucleophilic attack. Using a controlled amount of ammonia and specific reaction conditions allows for mono-substitution to be the major pathway.

Protocol:

-

In a sealed pressure vessel, dissolve 3,6-dichloropyridazine (1.0 eq) in ethanol.

-

Add an excess of aqueous ammonia (e.g., 5-10 eq).

-

Seal the vessel and heat the mixture to 120-140 °C for 12-24 hours.[1]

-

Self-Validation: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

After cooling to room temperature, carefully vent the vessel.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield 6-chloropyridazin-3-amine as a solid.[1]

Experimental Protocol: Step 2 - Synthesis of this compound

This step introduces the propyl group onto the exocyclic amine.

Causality: The primary amine of 6-chloropyridazin-3-amine is nucleophilic, but requires deprotonation by a suitable base to enhance its reactivity for alkylation. A strong, non-nucleophilic base like sodium hydride (NaH) is ideal for forming the corresponding anion. This anion then readily attacks an alkyl halide, such as 1-bromopropane, in a standard SN2 reaction.

Protocol:

-

To a stirred suspension of sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., Argon), add a solution of 6-chloropyridazin-3-amine (1.0 eq) in anhydrous DMF dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 30-60 minutes until gas evolution ceases, indicating complete deprotonation.

-

Cool the mixture back to 0 °C and add 1-bromopropane (1.1 eq) dropwise.

-

Let the reaction warm to room temperature and stir for 12-18 hours.

-

Self-Validation: Monitor the reaction by TLC for the disappearance of the starting amine.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography (silica gel) to afford the final product, this compound. A similar procedure is described for related N-alkylations.[4]

Potential Applications in Drug Discovery

While this compound has not been extensively studied, the pyridazine core is a well-established "privileged scaffold" in medicinal chemistry.[1] Its derivatives are known to exhibit a wide array of biological activities, providing a strong rationale for investigating this specific compound. The presence of chlorine, an amino group, and a lipophilic propyl chain offers multiple points for interaction with biological targets.

Rationale for Antimicrobial and Antiviral Activity

Many nitrogen-containing heterocycles, including pyridazines, form the basis of numerous antimicrobial and antiviral drugs.[1] The mechanism often involves intercalation with DNA/RNA, inhibition of essential enzymes, or disruption of cell membrane integrity. The chloro-substituent can enhance membrane permeability and binding affinity through halogen bonding.

Rationale for Anticancer Activity

Pyridazine derivatives have been investigated as inhibitors of various protein kinases, which are often dysregulated in cancer.[5] The N-propyl-amine moiety could potentially form hydrogen bonds with hinge regions of kinase active sites, while the pyridazine core provides the necessary scaffold for orienting other functional groups.

Caption: Potential molecular interactions driving biological activity.

Analytical Characterization

Rigorous analytical chemistry is essential to confirm the identity and purity of the synthesized compound.

| Technique | Expected Results for this compound |

| ¹H NMR | Propyl Group: A triplet around 0.9-1.0 ppm (CH₃), a sextet around 1.6-1.7 ppm (CH₂), and a triplet around 3.3-3.4 ppm (N-CH₂). Pyridazine Ring: Two doublets in the aromatic region (e.g., 6.8-7.5 ppm). Amine Proton: A broad singlet (NH). |

| ¹³C NMR | Signals corresponding to the three distinct carbons of the propyl group and the four unique carbons of the substituted pyridazine ring. |

| Mass Spec (MS) | [M+H]⁺: Expected at m/z 172.06. A characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity of the M peak) would be a key diagnostic feature. |

| Infrared (IR) | Characteristic peaks for N-H stretching (~3300-3400 cm⁻¹), C-H stretching (~2850-2950 cm⁻¹), C=N and C=C stretching in the aromatic region (~1500-1600 cm⁻¹), and C-Cl stretching (~700-800 cm⁻¹). |

| Purity (HPLC) | A single major peak with >95% purity when analyzed using a suitable method (e.g., C18 column, mobile phase of acetonitrile/water). |

Safety and Handling

Safety protocols must be established based on the hazards of the parent compound, 6-chloropyridazin-3-amine, as specific data for the N-propyl derivative is unavailable.[6][7][8]

-

Hazard Classification: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[9][10][11]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles conforming to EN166 or OSHA standards.[8][12]

-

Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Wear appropriate protective clothing to prevent skin exposure.[7]

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]

-

-

Handling and Storage:

-

First Aid Measures:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6][8]

-

Skin: Wash off immediately with plenty of soap and water. If irritation occurs, get medical advice.[6][8]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6][8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and get medical attention.[6][8]

-

Conclusion

This compound represents a molecule of significant interest for drug discovery, situated at the intersection of a privileged heterocyclic core and functional groups known to impart valuable pharmacological properties. This guide has provided a robust framework for its synthesis, characterization, and safe handling. While its specific biological profile remains to be elucidated, the strong precedent set by related pyridazine derivatives suggests that it is a compelling candidate for screening in antimicrobial, antiviral, and oncology programs. The protocols and insights presented herein are designed to empower researchers to confidently undertake the exploration of this and similar molecules, contributing to the advancement of medicinal chemistry and the development of novel therapeutics.

References

-

PubChem. 6-chloro-N-isopropylpyridazin-3-amine. National Center for Biotechnology Information. Available from: [Link]

-

6-Chloropyridazin-3-amine - SAFETY DATA SHEET. (2010-04-10). Available from: [Link]

-

Watson International Ltd. SAFETY DATA SHEET. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Innovations in Pharmaceutical Synthesis: The Role of 6-Chloropyridazin-3-amine. Available from: [Link]

-

PubChem. 6-Chloro-4-methylpyridazin-3-amine. National Center for Biotechnology Information. Available from: [Link]

-

Shanghai Rlavie Technology Co., ltd. 6-Chloro-N-(Propan-2-Yl)Pyridazin-3-Amine. Available from: [Link]

-

PubChem. 6-Amino-3-chloropyridazine. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 6-Chloro-N-m-tolylpyridazin-3-amine. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 6-Chloro-N-methyl-3-pyridinemethanamine. National Center for Biotechnology Information. Available from: [Link]

-

Jennychem. 6-Chloro-N-methylpyridazin-3-amine. Available from: [Link]

-

G. Rakesh, K., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. Available from: [Link]

-

Acta Crystallographica Section E. 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine. National Center for Biotechnology Information. Available from: [Link]

-

G. Rakesh, K., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. Available from: [Link]

-

Desai, K., et al. (2008). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules. Available from: [Link]

-

PubChemLite. 6-chloro-n-ethylpyridazin-3-amine (C6H8ClN3). Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 6-chloro-N-isopropylpyridazin-3-amine | C7H10ClN3 | CID 12237615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Chloro-N-(Propan-2-Yl)Pyridazin-3-Amine|CAS 1007-55-2 [rlavie.com]

- 4. 3-Pyridazinamine, 6-chloro-N,N-di-2-propen-1-yl- synthesis - chemicalbook [chemicalbook.com]

- 5. 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. watson-int.com [watson-int.com]

- 10. 6-Chloro-4-methylpyridazin-3-amine | C5H6ClN3 | CID 12353664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.fi [fishersci.fi]

A Comprehensive Technical Guide to 6-chloro-N-propylpyridazin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 6-chloro-N-propylpyridazin-3-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The following sections detail its chemical identity, physicochemical properties, plausible synthetic routes, potential applications, and essential safety information.

Chemical Identity and Nomenclature

This compound is a substituted pyridazine derivative. The core structure consists of a pyridazine ring, which is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core is functionalized with a chlorine atom, an amino group, and a propyl substituent.

The Chemical Abstracts Service (CAS) number for this compound is 1007-55-2 .[1][2][3] This unique identifier is crucial for unambiguous identification in chemical databases and literature.

Synonyms:

-

6-Chloro-N-(1-methylethyl)-3-pyridazinamine[1]

-

3-Chloro-6-(isopropylamino)pyridazine[1]

-

(6-Chloro-pyridazin-3-yl)-isopropyl-amine[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C7H10ClN3 | [1][2] |

| Molecular Weight | 171.63 g/mol | [2] |

| Appearance | Off-white solid | [1] |

| IUPAC Name | 6-chloro-N-propan-2-ylpyridazin-3-amine | [2] |

| SMILES | CC(C)NC1=NN=C(C=C1)Cl | [2] |

| InChI | InChI=1S/C7H10ClN3/c1-5(2)9-7-4-3-6(8)10-11-7/h3-5H,1-2H3,(H,9,11) | [2] |

| Storage Temperature | 2-8°C | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through nucleophilic aromatic substitution on a suitable pyridazine precursor. A plausible and commonly employed synthetic route starts from the commercially available 3,6-dichloropyridazine.

Proposed Synthetic Workflow

The following diagram illustrates a potential two-step synthesis of this compound.

Caption: Proposed synthesis of this compound.

Experimental Protocol

The following is a generalized experimental protocol based on established methods for the synthesis of similar chloroaminodiazines.[4] Researchers should optimize the reaction conditions based on their specific laboratory setup and analytical monitoring.

Step 1: Reaction Setup

-

To a solution of 3,6-dichloropyridazine (1 equivalent) in a suitable solvent such as absolute ethanol (e.g., 5 mL per 3.36 mmol of dichloropyridazine) in a round-bottom flask, add a base like triethylamine (1.5 equivalents).[4]

-

To this mixture, add isopropylamine (1.5 equivalents).[4]

Step 2: Reaction Execution

-

Stir the reaction mixture under reflux.[4]

-

Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting 3,6-dichloropyridazine is consumed.[4]

Step 3: Work-up and Purification

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a saturated aqueous solution of ammonium chloride (NH4Cl).[4]

-

Extract the aqueous layer with a suitable organic solvent, for example, dichloromethane (CH2Cl2).[4]

-

Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate (Na2SO4).[4]

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.[4]

-

The crude solid can be further purified by trituration in a non-polar solvent like petroleum ether or by column chromatography to yield the pure this compound.[4]

Applications in Drug Discovery and Medicinal Chemistry

The pyridazine scaffold is a significant heterocyclic motif in the field of medicinal chemistry. Derivatives of pyridazine have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[5] The incorporation of a chlorine atom can further modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its efficacy.[6]

While specific research on the biological activities of this compound is not extensively documented in publicly available literature, its structural features suggest its potential as a valuable intermediate or a lead compound in drug discovery programs.[5] The presence of reactive sites, namely the amino group and the chloro-substituted pyridazine ring, allows for further chemical modifications to generate a library of derivatives for biological screening.

The exploration of novel pyridazine derivatives like this compound represents a promising strategy in the quest for new therapeutic agents, particularly in the development of new antimicrobials to address the challenge of drug-resistant pathogens.[5]

Safety, Handling, and Storage

Personal Protective Equipment (PPE):

-

Eye Protection: Wear tightly fitting safety goggles or a face shield.[8]

-

Hand Protection: Use chemical-resistant gloves that have been inspected prior to use.[8]

-

Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin contact.[8]

Handling and Storage:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7][8]

-

Wash hands and any exposed skin thoroughly after handling.[7]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] The recommended storage temperature is between 2-8°C.[1]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[7]

First Aid Measures:

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[7]

-

In case of skin contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[7]

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7][8]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][8]

References

- 6-Chloro-N-(Propan-2-Yl)Pyridazin-3-Amine. Shanghai Rlavie Technology Co., ltd.

- Application Notes and Protocols for 6-Propylpyridazin-3-amine in Antimicrobial Drug Discovery. Benchchem.

- 6-chloro-4-(prop-1-en-2-yl)pyridazin-3-amine. ChemShuttle.

- 6-chloro-N-isopropylpyridazin-3-amine | C7H10ClN3 | CID 12237615. PubChem.

- 6-chloro-N-(propan-2-yl)pyridazin-3-amine | 1007-55-2. ChemicalBook.

- 3-Pyridazinamine, 6-chloro-N,N-di-2-propen-1-yl- synthesis. ChemicalBook.

- 6-Chloropyridazin-3-amine - SAFETY DATA SHEET. Fisher Scientific.

- 6-Chloropyridazin-3-amine - Safety Data Sheet. ChemicalBook.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

Sources

- 1. 6-Chloro-N-(Propan-2-Yl)Pyridazin-3-Amine|CAS 1007-55-2 [rlavie.com]

- 2. 6-chloro-N-isopropylpyridazin-3-amine | C7H10ClN3 | CID 12237615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-chloro-N-(propan-2-yl)pyridazin-3-amine | 1007-55-2 [chemicalbook.com]

- 4. 3-Pyridazinamine, 6-chloro-N,N-di-2-propen-1-yl- synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

Navigating the Molecular Landscape of 6-chloro-N-propylpyridazin-3-amine: A Technical Guide

For Immediate Release

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed exploration of the molecular weight of 6-chloro-N-propylpyridazin-3-amine. This document elucidates the foundational principles of molecular weight determination and offers practical, field-proven methodologies for its accurate measurement.

Section 1: Compound Identity and Physicochemical Properties

This compound is a substituted pyridazine derivative. A clear understanding of its fundamental properties is paramount for any experimental work.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₇H₁₀ClN₃ | N/A |

| CAS Number | 951885-19-1 | N/A |

| Molecular Weight | 171.63 g/mol | Calculated |

| Monoisotopic Mass | 171.05632 Da | Predicted |

| Appearance | Off-white solid (predicted) | [1] |

Note: While the n-propyl isomer is the focus of this guide, it is important to note the prevalence of its isomer, 6-chloro-N-isopropylpyridazin-3-amine (CAS No. 1007-55-2), in scientific literature and commercial databases.[2][3][4] Researchers should verify the specific isomer used in their studies.

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula for this compound is C₇H₁₀ClN₃. The molecular weight is calculated as follows:

Total Molecular Weight = 84.077 + 10.080 + 35.453 + 42.021 = 171.631 u

This value is commonly expressed in grams per mole ( g/mol ).

Section 2: Experimental Determination of Molecular Weight

While theoretical calculation provides a precise molecular weight, experimental verification is a critical component of compound characterization, ensuring sample purity and confirming identity. The two primary methods for this are mass spectrometry and elemental analysis.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides not only the molecular weight but also structural information through fragmentation patterns.

Caption: Elemental Analysis Workflow for Empirical Formula Determination.

-

Sample Preparation: Accurately weigh 1-2 mg of the dried, pure compound into a tin or silver capsule.

-

CHN Analysis:

-

Place the capsule in the autosampler of a CHN elemental analyzer.

-

The sample is combusted at high temperatures (typically >900 °C) in a stream of oxygen.

-

The resulting combustion gases (CO₂, H₂O, and N₂) are separated by gas chromatography and quantified using a thermal conductivity detector.

-

-

Halogen (Chlorine) Analysis:

-

For chlorine determination, methods such as combustion in an oxygen flask followed by titration, or ion chromatography after combustion, can be employed. [12]A common historical method is the Carius method, involving digestion with nitric acid and silver nitrate. [12]4. Calculation: The instrument software calculates the percentage of each element.

-

Expected Elemental Composition for C₇H₁₀ClN₃:

-

Carbon: (84.077 / 171.631) × 100% = 49.00%

-

Hydrogen: (10.080 / 171.631) × 100% = 5.87%

-

Nitrogen: (42.021 / 171.631) × 100% = 24.48%

-

Chlorine: (35.453 / 171.631) × 100% = 20.66%

Trustworthiness: The experimentally determined percentages should be within ±0.4% of the theoretical values to confirm the elemental composition and purity of the sample.

Section 3: Synthesis Overview

A general and robust method for the synthesis of 6-chloro-N-alkylpyridazin-3-amines involves the nucleophilic aromatic substitution of 3,6-dichloropyridazine with the corresponding amine.

Caption: General Synthesis Pathway for this compound.

A general procedure for this type of reaction involves stirring 3,6-dichloropyridazine with n-propylamine in the presence of a base, such as triethylamine, in a solvent like ethanol, often with heating. [13]The reaction progress can be monitored by techniques like thin-layer chromatography or gas chromatography. Upon completion, the product is typically isolated through extraction and purified by crystallization or column chromatography. [13]

References

-

PubChem. 6-chloro-N-isopropylpyridazin-3-amine. National Center for Biotechnology Information. [Link]

-

American Chemistry Council. Chlorine Facts - Chlorine The Element of Surprise. [Link]

-

Shanghai Rlavie Technology Co., ltd. 6-Chloro-N-(Propan-2-Yl)Pyridazin-3-Amine. [Link]

-

Quora. What is the atomic mass of carbon?. [Link]

-

Jefferson Lab. Nitrogen. [Link]

-

Westfield State University. Atomic/Molar mass. [Link]

-

BYJU'S. Carbon. [Link]

-

Unacademy. How Do You Calculate The Atomic Mass of Carbon. [Link]

-

Quora. What is the mass of an atom of chlorine?. [Link]

-

Reddit. Atomic mass of chlorine : r/chemhelp. [Link]

-

YouTube. Why Chlorine's Atomic Mass Is 35.5 — Not 35 or 37!. [Link]

-

NIST. Atomic Weights and Isotopic Compositions for Nitrogen. [Link]

-

Royal Society of Chemistry. Nitrogen - Element information, properties and uses. [Link]

-

Westfield State University. Atomic mass is based on a relative scale and the mass of 12C (carbon twelve) is defined as 12 amu; so, this is an exact number.. [Link]

-

digipac.ca. So then, why isn't the atomic mass of Hydrogen exactly 1?. [Link]

-

Jefferson Lab. Hydrogen. [Link]

-

Testbook. [Solved] What is the atomic mass of Nitrogen?. [Link]

-

Quora. What is the mass of a nitrogen atom in kg?. [Link]

-

Royal Society of Chemistry. Hydrogen - Element information, properties and uses. [Link]

-

PubChem. 6-chloro-N-isopropylpyridazin-3-amine. National Center for Biotechnology Information. [Link]

-

ResearchGate. Determination of Halogens in Organic Compounds. [Link]

-

ResearchGate. The cation mass spectrum of pyridazine recorded at an electron energy of 100 eV.. [Link]

-

Element analysis. element analysis. [Link]

-

National Institutes of Health. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. [Link]

-

PubChem. 6-Amino-3-chloropyridazine. National Center for Biotechnology Information. [Link]

-

Good Calculators. Molecular Weight Calculator (Molar Mass). [Link]

-

ACS Publications. Detection of the elements in organic compounds | Analytical Chemistry. [Link]

-

PubChem. 6-Chloro-4-methylpyridazin-3-amine. National Center for Biotechnology Information. [Link]

-

MDPI. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. [Link]

-

WebQC. Molecular Weight Calculator. [Link]

-

Chromatography Today. Advances in the Analysis of Persistent Halogenated Organic Compounds. [Link]

-

ACS Omega. Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. [Link]

-

Spectroscopy Online. Halogenated Organic Compounds. [Link]

-

Shanghai Rlavie Technology Co., ltd. 6-Chloro-N-(Propan-2-Yl)Pyridazin-3-Amine. [Link]

-

Jennychem. 6-Chloro-N-methylpyridazin-3-amine. [Link]

- Google Patents. WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine.

-

SpectraBase. 3-Amino-6-chloro-pyridazine - Optional[MS (GC)] - Spectrum. [Link]

Sources

- 1. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? [unacademy.com]

- 2. quora.com [quora.com]

- 3. ck12.org [ck12.org]

- 4. 6-Chloro-N-(Propan-2-Yl)Pyridazin-3-Amine|CAS 1007-55-2 [rlavie.com]

- 5. quora.com [quora.com]

- 6. byjus.com [byjus.com]

- 7. #1 - Hydrogen - H [hobart.k12.in.us]

- 8. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]

- 9. quora.com [quora.com]

- 10. #7 - Nitrogen - N [hobart.k12.in.us]

- 11. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. 3-Pyridazinamine, 6-chloro-N,N-di-2-propen-1-yl- synthesis - chemicalbook [chemicalbook.com]

A Predictive ¹H NMR Spectroscopic Guide to 6-propylpyridazin-3-amine for Drug Discovery Professionals

This in-depth technical guide provides a detailed, predicted ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-propylpyridazin-3-amine. Designed for researchers, scientists, and professionals in drug development, this document elucidates the principles behind the spectral prediction, offering insights into the influence of molecular structure on NMR parameters. The guide is structured to provide not only a predictive analysis but also a foundational understanding of the causality behind the spectral characteristics, ensuring scientific integrity and practical applicability in a research setting.

Introduction: The Role of NMR in Heterocyclic Drug Development

¹H NMR spectroscopy is an indispensable tool in modern drug discovery and development. For heterocyclic compounds such as pyridazine derivatives, which are prevalent scaffolds in medicinal chemistry, NMR provides crucial information regarding molecular structure, conformation, and purity. The pyridazine ring, with its unique electronic properties, presents a fascinating case for NMR analysis, where the chemical shifts and coupling constants of its protons are highly sensitive to the nature and position of substituents.[1] Understanding these substituent effects is paramount for the unambiguous characterization of novel pyridazine-based drug candidates.

This guide focuses on 6-propylpyridazin-3-amine, a molecule featuring both an electron-donating amine group and an alkyl propyl group on the pyridazine core. The interplay of these substituents significantly influences the electron density distribution within the aromatic ring, thereby dictating the chemical shifts of the ring protons.

Theoretical Framework for Spectral Prediction

The prediction of the ¹H NMR spectrum of 6-propylpyridazin-3-amine is grounded in the fundamental principles of NMR spectroscopy, including chemical shift theory, spin-spin coupling, and the analysis of substituent chemical shift (SCS) effects.

-

Chemical Shift (δ): The chemical shift of a proton is determined by its local electronic environment. Electron-withdrawing groups deshield protons, shifting their signals to a higher frequency (downfield), while electron-donating groups cause shielding, resulting in an upfield shift. In 6-propylpyridazin-3-amine, the amine group (-NH₂) is a strong electron-donating group, while the propyl group is a weak electron-donating group. The nitrogen atoms in the pyridazine ring are electron-withdrawing.

-

Spin-Spin Coupling (J): Coupling between adjacent non-equivalent protons leads to the splitting of NMR signals. The magnitude of the coupling constant (J), expressed in Hertz (Hz), is dependent on the number of bonds separating the protons and their dihedral angle. For aromatic systems like pyridazine, characteristic coupling constants are observed for ortho, meta, and para relationships.[2][3]

Predicted ¹H NMR Spectrum of 6-propylpyridazin-3-amine

The predicted ¹H NMR spectrum of 6-propylpyridazin-3-amine is detailed below, with assignments for each proton. The predictions are based on established data for pyridazine and its substituted derivatives.[4][5][6]

Molecular Structure and Proton Numbering

To facilitate the discussion, the protons in 6-propylpyridazin-3-amine are numbered as follows:

Caption: Molecular structure of 6-propylpyridazin-3-amine with proton numbering.

Predicted Chemical Shifts, Multiplicities, and Coupling Constants

The following table summarizes the predicted ¹H NMR data for 6-propylpyridazin-3-amine.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H4 | ~6.8 - 7.0 | Doublet (d) | J4,5 ≈ 9.0 | Shielded by the strong electron-donating NH₂ group at the ortho position. Coupled to H5. |

| H5 | ~7.2 - 7.4 | Doublet (d) | J5,4 ≈ 9.0 | Less shielded than H4 due to being meta to the NH₂ group. Coupled to H4. |

| NH₂ | ~5.0 - 6.0 | Broad Singlet (br s) | - | Protons are exchangeable and often appear as a broad signal. |

| Hα (CH₂) | ~2.8 - 3.0 | Triplet (t) | Jα,β ≈ 7.5 | Deshielded by the adjacent pyridazine ring. Coupled to the two Hβ protons. |

| Hβ (CH₂) | ~1.7 - 1.9 | Sextet (sxt) | Jβ,α ≈ 7.5, Jβ,γ ≈ 7.5 | Coupled to the two Hα and three Hγ protons. |

| Hγ (CH₃) | ~0.9 - 1.1 | Triplet (t) | Jγ,β ≈ 7.5 | Typical chemical shift for a terminal methyl group in a propyl chain. Coupled to the two Hβ protons. |

Detailed Rationale for Predictions

-

Aromatic Protons (H4 and H5): The parent pyridazine shows signals for its protons at approximately 9.2 ppm (H3/H6) and 7.5 ppm (H4/H5).[6] The introduction of the strongly electron-donating amine group at C3 will cause a significant upfield shift for the ortho proton (H4) and a smaller upfield shift for the meta proton (H5). The propyl group at C6, being weakly electron-donating, will have a minor shielding effect on the adjacent H5. The coupling between these two ortho protons (H4 and H5) is expected to be a large doublet with a coupling constant (J4,5) of around 9.0 Hz, which is typical for ortho coupling in pyridazine systems.[2]

-

Amine Protons (NH₂): The chemical shift of amine protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange rates. It is predicted to appear as a broad singlet in the region of 5.0-6.0 ppm.

-

Propyl Group Protons (Hα, Hβ, and Hγ):

-

Hα (alpha-CH₂): These protons are directly attached to the pyridazine ring and will be the most deshielded of the propyl group protons, with a predicted chemical shift around 2.8-3.0 ppm. They will appear as a triplet due to coupling with the adjacent Hβ protons.

-

Hβ (beta-CH₂): These methylene protons are further from the ring and will be more shielded than Hα. Their signal is expected to be a sextet (or multiplet) due to coupling with both Hα and Hγ protons.

-

Hγ (gamma-CH₃): The terminal methyl protons will be the most shielded, appearing as a triplet in the typical aliphatic region of 0.9-1.1 ppm, resulting from coupling with the Hβ protons. The vicinal coupling constant throughout the propyl chain is expected to be around 7.5 Hz.[3]

-

Experimental Verification Protocol

To confirm the predicted ¹H NMR spectrum, the following experimental protocol is recommended:

-

Sample Preparation: Dissolve approximately 5-10 mg of 6-propylpyridazin-3-amine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

NMR Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

To confirm coupling relationships, perform a two-dimensional Correlation Spectroscopy (COSY) experiment. This will show cross-peaks between coupled protons (e.g., H4 and H5; Hα and Hβ; Hβ and Hγ).

-

A Heteronuclear Single Quantum Coherence (HSQC) experiment can be used to correlate the proton signals with their directly attached carbon atoms, aiding in the definitive assignment of the propyl group protons.

-

Caption: Experimental workflow for the verification of the ¹H NMR spectrum.

Conclusion

This guide provides a comprehensive prediction of the ¹H NMR spectrum of 6-propylpyridazin-3-amine, based on fundamental NMR principles and established data for related compounds. The predicted chemical shifts, multiplicities, and coupling constants serve as a valuable reference for scientists working on the synthesis and characterization of this and similar pyridazine derivatives. The outlined experimental protocol offers a clear path for the empirical verification of these predictions. A thorough understanding of the ¹H NMR spectrum is a critical step in the structure elucidation and quality control processes within the drug development pipeline.

References

-

Dembitsky, V. M., & Maříková, J. (2021). ¹H, ¹³C, and ¹⁵N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 59(5), 488-500. [Link]

-

Al-Tel, T. H. (2011). Synthesis and complete assignment of the ¹H and ¹³C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442. [Link]

-

Tori, K., & Ogata, M. (1964). H-H and 13C-H coupling constants in pyridazine. Chemical and Pharmaceutical Bulletin, 12(3), 272-279. [Link]

-

Abraham, R. J., & Reid, M. (2000). ¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 38(7), 570-579. [Link]

-

Gomha, S. M., et al. (2015). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 20(1), 1346-1359. [Link]

-

ResearchGate. (n.d.). 1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c) cadmium complex. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0246022). Retrieved from [Link]

-

PubChem. (n.d.). 6-Amino-3-chloropyridazine. Retrieved from [Link]

-

PubChem. (n.d.). 6-Methoxypyridazin-3-amine. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Pyridinamine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

Kenny, P. W. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(12), 2307-2327. [Link]

-

Chemistry LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyridazine(289-80-5) 1H NMR spectrum [chemicalbook.com]

Unraveling the Enigma: A Technical Guide to the Putative Mechanisms of Action of 6-chloro-N-propylpyridazin-3-amine

Foreword: Charting Unexplored Pharmacological Territory

To our fellow researchers, scientists, and pioneers in drug development, the molecule 6-chloro-N-propylpyridazin-3-amine represents a frontier in medicinal chemistry. While direct, empirical data on its mechanism of action remains to be elucidated, its structural backbone—the pyridazinamine scaffold—is a well-trodden and fruitful ground for discovery. This guide, therefore, is not a retrospective account but a forward-looking roadmap. We will dissect the parent scaffold's known pharmacological activities to construct a series of well-founded hypotheses regarding the potential mechanisms of action for this compound. This document is designed to be a practical and intellectually stimulating resource, providing not just theoretical postulations but also a comprehensive, actionable framework for their experimental validation.

The Pyridazinamine Core: A Privileged Scaffold in Drug Discovery

The pyridazine ring is a versatile heterocyclic motif that has captured the attention of medicinal chemists for its wide spectrum of biological activities.[1][2] Its unique physicochemical properties, including its hydrogen bonding capacity, often render it an advantageous substitute for a phenyl ring in drug design.[3] Historically, the journey of pyridazinamine compounds began with molecules like Minaprine, an atypical antidepressant, which highlighted the potential of the 3-aminopyridazine core to interact with central nervous system targets.[1] Modern research has since expanded the therapeutic landscape of this scaffold to encompass oncology, inflammation, and infectious diseases.[1]

The subject of this guide, this compound, possesses the characteristic 3-aminopyridazine core, with a chlorine atom at the 6-position and an N-propyl group at the 3-amino position. These substitutions are anticipated to significantly influence its pharmacokinetic and pharmacodynamic properties.

| Compound | Chemical Formula | Molecular Weight | Key Structural Features |

| This compound | C7H10ClN3 | 171.63 g/mol | 3-aminopyridazine core, 6-chloro substitution, N-propyl group |

Hypothesized Mechanisms of Action: An Evidence-Based Exploration

Drawing from the rich pharmacology of structurally related pyridazinamine derivatives, we can propose several plausible mechanisms of action for this compound.

Kinase Inhibition: A Prominent Target for Pyridazinamines

A significant number of pyridazinamine-containing compounds have been identified as potent kinase inhibitors. The nitrogen atoms of the pyridazine ring can engage in crucial hydrogen bond interactions within the ATP-binding pocket of various kinases.

Putative Action: We hypothesize that this compound may function as a kinase inhibitor. The specific kinase families targeted would be influenced by the nature of the substituents. The N-propyl group could potentially orient the molecule into hydrophobic pockets within the kinase domain.

Potential Kinase Targets:

-

Tyrosine Kinases: Many pyridazine derivatives show activity against receptor and non-receptor tyrosine kinases involved in cancer cell proliferation and survival.

-

Serine/Threonine Kinases: Key signaling kinases such as those in the MAPK and PI3K/Akt pathways are also potential targets.

Modulation of Inflammatory Pathways

The pyridazine and pyridazinone scaffolds are known to be effective in regulating inflammatory responses.[4] This is often achieved by targeting key mediators of inflammation.

Putative Action: this compound may exert anti-inflammatory effects by modulating one or more critical inflammatory signaling cascades.

Potential Inflammatory Targets:

-

Cyclooxygenase (COX) Enzymes: Nonsteroidal anti-inflammatory drugs (NSAIDs) often target COX-1 and COX-2 to inhibit prostaglandin synthesis.[5] The pyridazine scaffold has been incorporated into novel COX inhibitors.

-

Pro-inflammatory Cytokine Signaling: The compound could interfere with the production or signaling of key cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which are central to the inflammatory process.[4]

Central Nervous System (CNS) Activity

The precedent set by early pyridazinamine drugs like Minaprine suggests that this class of compounds can interact with CNS targets.[1]

Putative Action: It is plausible that this compound could modulate the activity of neurotransmitter receptors or transporters.

Potential CNS Targets:

-

Serotonin (5-HT) and Dopamine (DA) Receptors: Minaprine's dual serotonergic and dopaminergic activity provides a rationale for investigating these receptor families.[1]

-

Monoamine Oxidase (MAO): Inhibition of MAO is a common mechanism for antidepressants.

A Roadmap for Experimental Validation

The following section provides a series of detailed experimental protocols designed to systematically investigate the hypothesized mechanisms of action.

Workflow for Investigating Putative Kinase Inhibition

This workflow outlines the steps to identify and characterize the potential kinase inhibitory activity of this compound.

Caption: Workflow for Kinase Inhibitor Profiling.

Protocol 1: Broad Kinase Panel Screening

-

Objective: To identify potential kinase targets of this compound from a large, diverse panel.

-

Methodology:

-

Utilize a commercially available kinase profiling service (e.g., Eurofins, Reaction Biology).

-

Screen the compound at a single high concentration (e.g., 10 µM) against a panel of over 400 kinases.

-

The assay typically measures the remaining kinase activity after incubation with the compound, often using a radiometric (33P-ATP) or fluorescence-based method.

-

-

Data Analysis: Identify kinases where activity is inhibited by a significant threshold (e.g., >50%).

Protocol 2: IC50 Determination for Hits

-

Objective: To determine the potency of the compound against the primary hits identified in the broad screen.

-

Methodology:

-

For each hit kinase, perform a dose-response assay.

-

Prepare serial dilutions of this compound (e.g., 10-point, 3-fold dilutions).

-

Incubate each concentration with the kinase, substrate, and ATP.

-

Measure kinase activity at each concentration.

-

-

Data Analysis: Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Investigating Anti-Inflammatory Activity

This experimental plan aims to elucidate the potential anti-inflammatory properties of the compound.

Caption: Experimental Workflow for Anti-Inflammatory Profiling.

Protocol 3: Cellular Cytokine Release Assay

-

Objective: To determine if this compound can suppress the production of pro-inflammatory cytokines in immune cells.

-

Methodology:

-

Culture a suitable immune cell line, such as RAW 264.7 murine macrophages.

-

Pre-incubate the cells with varying concentrations of the compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.

-

Quantify the levels of TNF-α and IL-6 in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

-

Data Analysis: Compare the cytokine levels in compound-treated cells to vehicle-treated controls to determine the inhibitory effect.

Protocol 4: COX-1/COX-2 Enzymatic Inhibition Assay

-

Objective: To directly measure the inhibitory activity of the compound against COX-1 and COX-2 enzymes.

-

Methodology:

-

Utilize a commercially available COX inhibition assay kit.

-

Incubate purified COX-1 and COX-2 enzymes with arachidonic acid (the substrate) in the presence of varying concentrations of this compound.

-

The assay measures the production of prostaglandin H2, often via a colorimetric method.

-

-

Data Analysis: Calculate the IC50 values for both COX-1 and COX-2 to determine the compound's potency and selectivity.

Synthesizing the Narrative: Data Interpretation and Future Directions